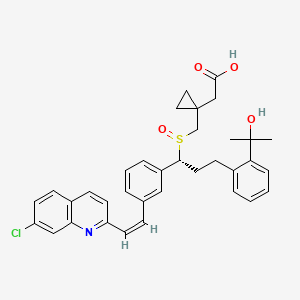
(Z)-Montelukast Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Montelukast Sulfoxide is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. The sulfoxide form introduces a sulfoxide group into the molecular structure, which can significantly alter its chemical and biological properties. This compound is of interest due to its potential therapeutic applications and unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Montelukast Sulfoxide typically involves the oxidation of Montelukast. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the selective formation of the sulfoxide group without over-oxidation to sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidants and solvents is also a consideration in industrial production to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Montelukast Sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products:
Oxidation: Formation of Montelukast sulfone.
Reduction: Regeneration of Montelukast.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(Z)-Montelukast Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study sulfoxide chemistry and its reactivity.
Biology: Investigated for its potential effects on leukotriene pathways and inflammation.
Medicine: Explored for its therapeutic potential in treating asthma and allergic conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of (Z)-Montelukast Sulfoxide involves its interaction with leukotriene receptors. By binding to these receptors, it inhibits the action of leukotrienes, which are inflammatory mediators. This inhibition can reduce inflammation and bronchoconstriction, making it effective in treating asthma and allergic rhinitis. The sulfoxide group may enhance the binding affinity and selectivity of the compound for its molecular targets .
Comparaison Avec Des Composés Similaires
Montelukast: The parent compound, primarily used in asthma treatment.
Montelukast Sulfone: An over-oxidized form with different chemical properties.
Dimethyl Sulfoxide (DMSO): A common sulfoxide used as a solvent and in various chemical reactions
Uniqueness: (Z)-Montelukast Sulfoxide is unique due to its specific structural modification, which can enhance its pharmacological properties compared to Montelukast. The presence of the sulfoxide group can influence its solubility, stability, and reactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C35H36ClNO4S |
|---|---|
Poids moléculaire |
602.2 g/mol |
Nom IUPAC |
2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-,42?/m1/s1 |
Clé InChI |
QFTNWCBEAVHLQA-OZQBCQAUSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O |
SMILES canonique |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


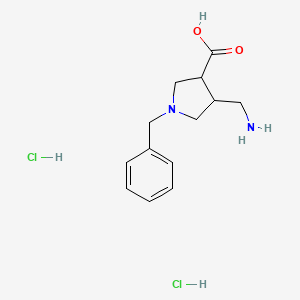
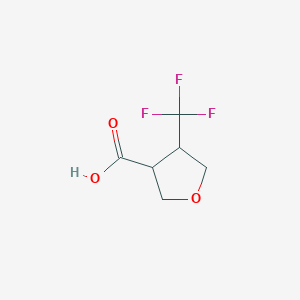





![rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305371.png)
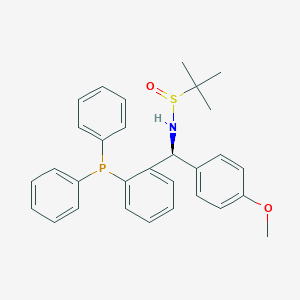
![10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid](/img/structure/B12305396.png)
![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)
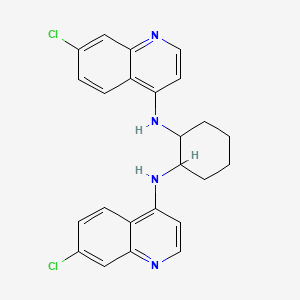
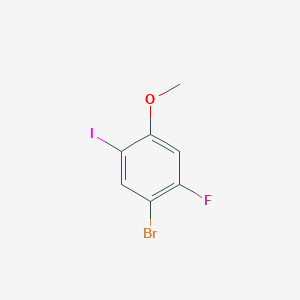
![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12305412.png)
